![molecular formula C18H18ClNO4 B2775015 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide CAS No. 1396884-57-3](/img/structure/B2775015.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide, also known as BDA-410, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as histone deacetylase inhibitors (HDACIs) and has been shown to possess potent anti-cancer properties.
Scientific Research Applications
Heterocyclic Compound Synthesis and Properties
N-(2-hydroxyphenyl)acetamide's interaction with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic benzoxazasiloles. These compounds exhibit equilibrium with cyclic benzodioxazasilepines, possessing imidate structures. This synthesis highlights the potential of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide derivatives in creating novel heterocyclic compounds with unique structures and properties. Such compounds, after undergoing hydrolysis, form silanols, which are significant in various chemical reactions and potential applications in material science and catalysis (Lazareva et al., 2017).
Ligand-Protein Interactions and Photovoltaic Efficiency
The benzothiazolinone acetamide analogs, including compounds structurally related to this compound, have been investigated for their vibrational spectra, electronic properties, and ligand-protein interactions. These studies offer insights into the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing good light harvesting efficiency and free energy of electron injection. Moreover, their interaction with proteins like Cyclooxygenase 1 (COX1) through molecular docking studies underlines their potential in medicinal chemistry and photovoltaic applications, indicating a multifaceted scientific research utility (Mary et al., 2020).
Potential Pesticide Applications
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which shares a functional group resemblance with this compound, has demonstrated the potential of such compounds as pesticides. Characterization through X-ray powder diffraction provided new diffraction data, including experimental and calculated peaks, relative peak intensities, and Miller indices. This opens up avenues for the development of novel organic compounds for use in agriculture, emphasizing the chemical's versatility beyond its complex structure (Olszewska et al., 2009).
Molecular Docking and Anti-Inflammatory Properties
The synthesis and molecular docking analysis of indole acetamide derivatives, including structural analogs of this compound, have been explored for their anti-inflammatory properties. This research highlights the significance of structural analysis and optimization in drug design, providing a foundation for developing new therapeutic agents with enhanced efficacy and specificity. Through detailed structural and interaction energy studies, these compounds present a promising area for further investigation in the context of inflammation and other related diseases (Al-Ostoot et al., 2020).
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(22,13-6-7-15-16(9-13)24-11-23-15)10-20-17(21)8-12-4-2-3-5-14(12)19/h2-7,9,22H,8,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDNABUNIRLZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2774932.png)
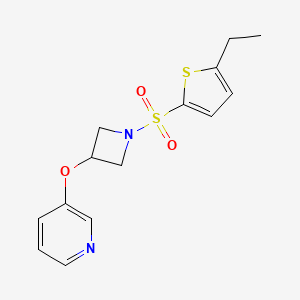

![4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774942.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide](/img/structure/B2774946.png)
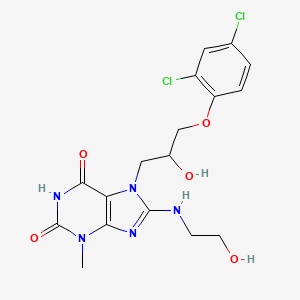

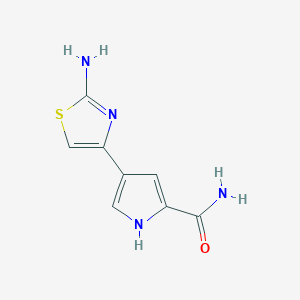
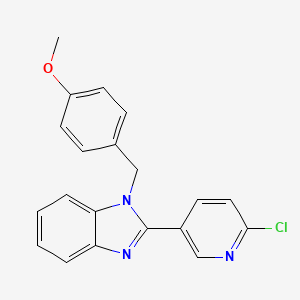
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2774952.png)
![6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2774953.png)
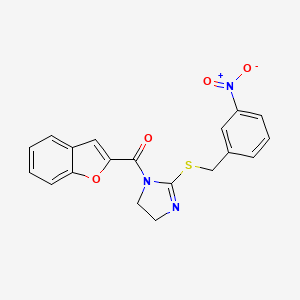
![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)